4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Catalog No.
S710323
CAS No.
52708-32-4
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

CAS Number

52708-32-4

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3

InChI Key

BKLODFMZXGBJAE-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C

Catalysis in Oxidation Reactions

Pharmaceutical Synthesis

Nitrification Inhibitors

Biological Activities

    Scientific Field: Biochemistry and Pharmacology

    Summary of Application: Pyrazole and its derivatives, including “4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, are associated with different biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, anti-tubercular activities.

Fluorogenic Bio-Visualisation

Synthesis of Pyrazolo[1,5-a]pyrimidines

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is an organic compound characterized by the presence of a pyrazole ring and an aniline moiety. Its molecular formula is C11H13N3, and it has a molecular weight of approximately 187.24 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline primarily involves its role as a ligand in coordination chemistry. It can form complexes with various metal ions, which may lead to the formation of metal-ligand complexes that exhibit unique properties. The compound can also undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline group .

Research indicates that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its derivatives exhibit significant biological activities. These include:

  • P2X7 Receptor Inhibition: Some derivatives have shown potent inhibitory effects against the P2X7 receptor, which is implicated in inflammatory and neurological disorders.
  • Anticancer Activity: Related compounds have demonstrated anticancer properties against various cancer cell lines, suggesting potential therapeutic applications.
  • Antioxidant Activity: Pyrazole derivatives are known for their antioxidant activities, which may contribute to their protective effects in biological systems.

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate aniline derivative. This can be achieved through various methods, including:

  • Direct Condensation: Reacting 3,5-dimethyl-1H-pyrazole with aniline under acidic or basic conditions.
  • Use of Protecting Groups: Employing protecting groups for functional groups that may interfere during the reaction.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the desired product under milder conditions .

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline has diverse applications across several domains:

  • Corrosion Inhibition: It has been identified as an effective corrosion inhibitor for carbon steel in acidic environments.
  • Synthesis of Heterocyclic Compounds: The compound serves as a precursor for synthesizing various heterocyclic compounds, including s-triazine derivatives.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting specific receptors involved in disease processes.

Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline interacts with various biological targets:

  • Enzyme Interactions: It can modulate enzyme activity, influencing pathways such as the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .
  • Metal Complex Formation: The compound's ability to form stable complexes with metal ions allows it to act as a chelating agent in biochemical contexts .

Several compounds share structural similarities with 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineContains multiple pyrazole groupsEnhanced ligand properties due to multiple binding sites
2-(3,5-Dimethyl-1H-pyrazol-1-yl)anilineSimilar pyrazole structure but different positioningPotentially different biological activity profiles
Bis(dimethylpyrazolyl)-aniline-s-triazine derivativesIncorporates triazine moietyNotable efficiency as corrosion inhibitors

These compounds highlight the versatility of pyrazole-based structures in various applications while emphasizing the unique properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline due to its specific functional groups and structural arrangement .

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Dates

Last modified: 08-15-2023

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